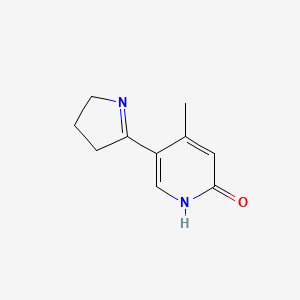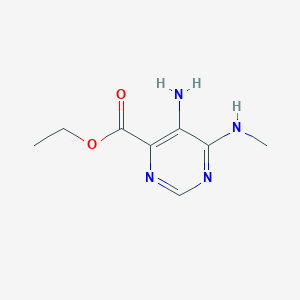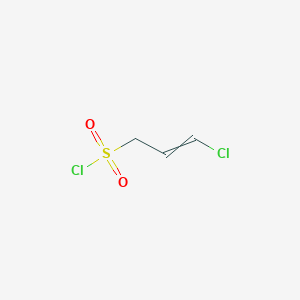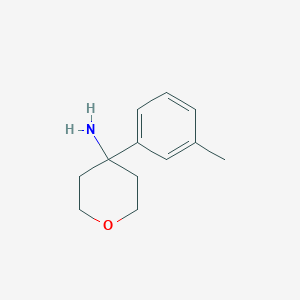
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C14H17ClN2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group substituted with chlorine and nitro groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-chloro-3-nitrobenzyl chloride.
Reaction: The piperidine is reacted with 4-chloro-3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Esterification: The resulting product is then esterified with methyl chloroformate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing methods like NMR, HPLC, and LC-MS.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The nitro and chloro groups on the benzyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of piperidone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
- Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is unique due to the presence of both chloro and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H17ClN2O4 |
|---|---|
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
methyl 1-[(4-chloro-3-nitrophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17ClN2O4/c1-21-14(18)11-4-6-16(7-5-11)9-10-2-3-12(15)13(8-10)17(19)20/h2-3,8,11H,4-7,9H2,1H3 |
InChI-Schlüssel |
WAYUEEQAFAJUEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)
![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)

![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)



